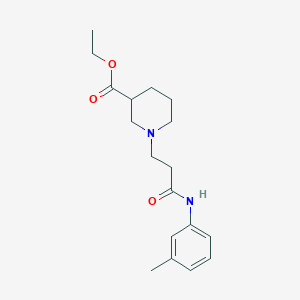
1-(2-m-Tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-m-Tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester, commonly known as MTPEE, is a chemical compound that belongs to the family of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery. MTPEE is a versatile molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of MTPEE is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins, which are known to play a key role in inflammation and pain. MTPEE has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
MTPEE has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to exhibit anticonvulsant activity and to have potential antitumor and antiviral activities. MTPEE has been found to be relatively safe and well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
MTPEE is a versatile molecule that can be synthesized using various methods, making it easily accessible for research purposes. It has been extensively studied, and its mechanism of action and physiological effects are well-understood. However, the limitations of MTPEE include its relatively low potency compared to other compounds with similar activities, and its limited selectivity for specific targets.
Future Directions
There are several future directions for the research of MTPEE. One potential direction is the synthesis of novel derivatives of MTPEE with improved potency and selectivity. Another direction is the investigation of the potential antiviral activity of MTPEE and its derivatives against emerging viral infections. Additionally, the development of MTPEE-based drug delivery systems and the investigation of its pharmacokinetics and pharmacodynamics in vivo are also potential future directions for research.
Conclusion:
In conclusion, MTPEE is a versatile molecule with potential applications in the field of medicinal chemistry and drug discovery. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on MTPEE and its derivatives may lead to the development of novel drugs for the treatment of various diseases.
Synthesis Methods
MTPEE can be synthesized using various methods, including the reaction of 1-(2-m-tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. Another method involves the reaction of 1-(2-m-tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid with thionyl chloride followed by the reaction with ethanol. The yield and purity of the final product depend on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
MTPEE has a wide range of scientific research applications, including its use as a building block for the synthesis of various piperidine derivatives with potential biological activities. It has been used as a precursor for the synthesis of compounds with anti-inflammatory, analgesic, and anticonvulsant activities. MTPEE has also been used as a starting material for the synthesis of compounds with potential antitumor and antiviral activities.
properties
Product Name |
1-(2-m-Tolylcarbamoyl-ethyl)-piperidine-3-carboxylic acid ethyl ester |
|---|---|
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 1-[3-(3-methylanilino)-3-oxopropyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-3-23-18(22)15-7-5-10-20(13-15)11-9-17(21)19-16-8-4-6-14(2)12-16/h4,6,8,12,15H,3,5,7,9-11,13H2,1-2H3,(H,19,21) |
InChI Key |
NSJXBABFOYQLBM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC(=C2)C |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248060.png)
![N-(4-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248062.png)
![3-[(cyclopropylmethyl)(propyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248064.png)
![3-[butyl(methyl)amino]-N-(4-fluorophenyl)propanamide](/img/structure/B248065.png)
![1-[3-(3,5-Dimethylanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248066.png)
![N-(3,4-dimethylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248067.png)





![Ethyl 1-[3-(3,4-dimethylanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B248077.png)

